molecular formula C18H15N5O3 B2886802 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide CAS No. 2034415-94-4

2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

Cat. No. B2886802
CAS RN: 2034415-94-4
M. Wt: 349.35
InChI Key: UYRXPIZLUGOYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic compounds, similar in structural complexity to the given chemical, demonstrates innovative approaches to synthesizing diverse heterocycles. For instance, the synthesis and insecticidal assessment of compounds incorporating a thiadiazole moiety against Spodoptera littoralis reveal the potential of these molecules in developing new insecticidal agents (Fadda et al., 2017). This reflects the broader potential of utilizing complex acetamides in agriculture for pest control.

Pharmacological Applications

The discovery of compounds as inhibitors for specific biological targets, such as acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggests a significant role in therapeutic interventions (Shibuya et al., 2018). These findings underscore the importance of compounds like 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide in medicinal chemistry for designing new drugs.

Antimicrobial and Antifungal Activities

Compounds bearing structural similarities, particularly those incorporating benzoxazole or triazine moieties, have been explored for their antimicrobial and antifungal properties. The synthesis and evaluation of pyrazoline and pyrazole derivatives for their antibacterial and antifungal activity highlight the potential of such compounds in addressing microbial resistance (Hassan, 2013). This area of research is crucial for developing new antimicrobial agents in the fight against infectious diseases.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-17(11-15-12-5-2-4-8-16(12)26-21-15)19-9-10-23-18(25)13-6-1-3-7-14(13)20-22-23/h1-8H,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRXPIZLUGOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

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